β1/β2-Adrenoceptor Selectivity: Direct Comparison at Cloned Human Receptors
At cloned human β1- and β2-adrenergic receptors expressed in recombinant cell lines under identical assay conditions, propranolol displayed no significant β-adrenergic subtype selectivity, whereas atenolol, metoprolol, and bisoprolol exhibited marked β1-selectivity [1]. The equilibrium dissociation constants (Kd) revealed propranolol's equipotent antagonism at both receptor subtypes, contrasting sharply with bisoprolol's 19-fold higher affinity for the β1 receptor over the β2 receptor [1].
| Evidence Dimension | β1/β2-Adrenoceptor Selectivity Ratio |
|---|---|
| Target Compound Data | Propranolol: No significant selectivity (β2/β1 ratio ~1; reported as twofold β2-selective in rat tissue assays) |
| Comparator Or Baseline | Atenolol: 35-fold β1-selective; Bisoprolol: 19-fold β1-selective (human clones) to 75-fold β1-selective (rat tissues); Metoprolol: β1-selective |
| Quantified Difference | Propranolol lacks the 19-fold to 75-fold β1-selectivity observed with bisoprolol and atenolol |
| Conditions | Membranes prepared from recombinant CHO or HEK293 cells selectively expressing human β1- or β2-adrenoceptors; radioligand competition binding with [³H]-CGP 12177 or [¹²⁵I]-iodocyanopindolol |
Why This Matters
For experimental models requiring simultaneous blockade of both β1- and β2-mediated responses (e.g., full sympathetic inhibition studies, metabolic response assays), propranolol is the appropriate tool compound, whereas β1-selective agents would leave β2-mediated pathways unblocked.
- [1] Smith C, Teitler M. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors. Cardiovasc Drugs Ther. 1999;13(2):123-126. View Source
